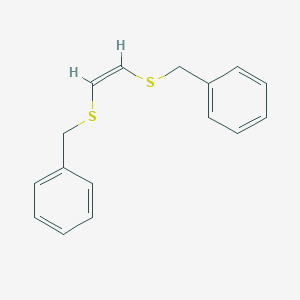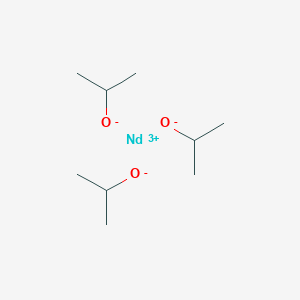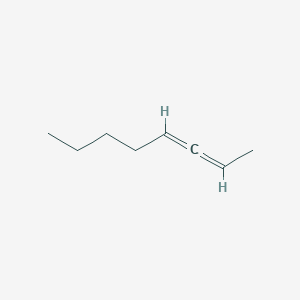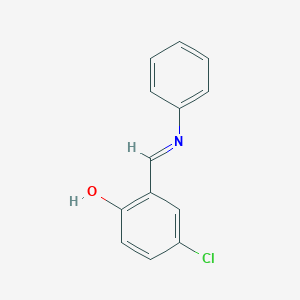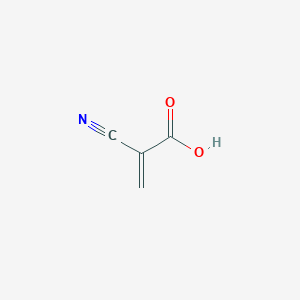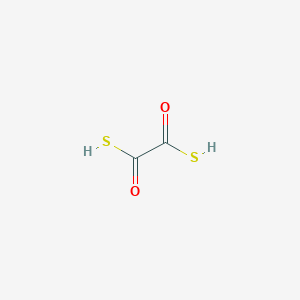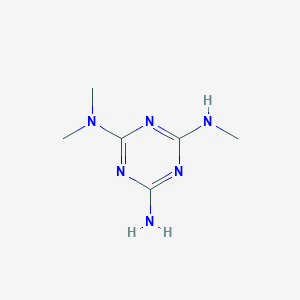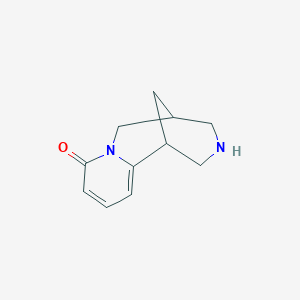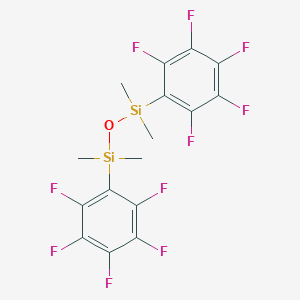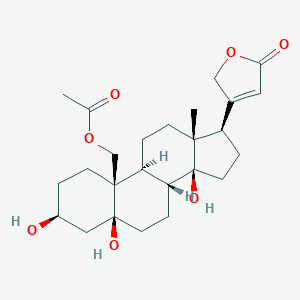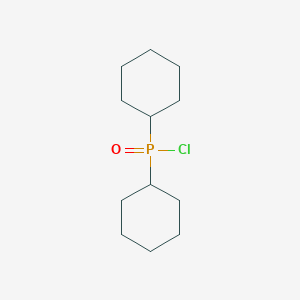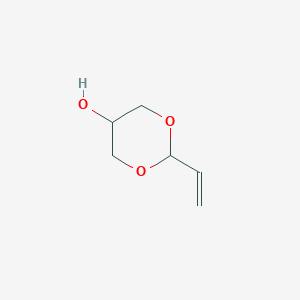![molecular formula C12H19NO4 B100949 Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- CAS No. 18790-97-1](/img/structure/B100949.png)
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-, commonly known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of AEE is not fully understood, but it is believed to act as a surfactant and emulsifier, which can enhance the solubility and bioavailability of drugs. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Biochemical And Physiological Effects
AEE has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of drugs, which can improve their efficacy. AEE has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, AEE has been found to have anti-inflammatory properties, which can reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
AEE has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of potential applications. Additionally, AEE is relatively inexpensive and easy to obtain. However, there are some limitations to using AEE in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, AEE may have some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on AEE. One direction is to further investigate its potential use as a drug delivery agent and to optimize its properties for this application. Another direction is to study its potential use in the field of nanotechnology and to develop new methods for synthesizing nanoparticles using AEE. Additionally, further research is needed to fully understand the mechanism of action of AEE and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, AEE is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using various methods and has a wide range of biochemical and physiological effects. AEE has potential applications as a drug delivery agent, in the field of nanotechnology, and in the treatment of cancer and other diseases. While there are some limitations to using AEE in lab experiments, further research is needed to fully understand its potential and optimize its properties for various applications.
Synthesis Methods
AEE can be synthesized using various methods, including the Williamson ether synthesis method, which involves the reaction of 4-aminophenol with 2-(2-chloroethoxy)ethanol in the presence of a base. Another method involves the reaction of 4-aminophenol with 2-(2-bromoethoxy)ethanol in the presence of a base. AEE can also be synthesized using the Mitsunobu reaction, which involves the reaction of 4-aminophenol with diethylene glycol, triphenylphosphine, and azodicarboxylate.
Scientific Research Applications
AEE has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery agent, as it can be used to enhance the solubility and bioavailability of drugs. AEE has also been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties. Additionally, AEE has been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
18790-97-1 |
|---|---|
Product Name |
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- |
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
InChI Key |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Other CAS RN |
18790-97-1 |
synonyms |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



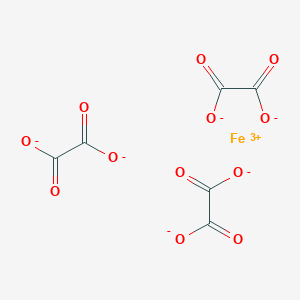
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
